4-Methanesulfonyl-2,6-dinitrophenol

Description

Overview of Phenolic Nitration Products in Chemical Research

The introduction of nitro groups onto a phenol (B47542) ring is typically achieved through an electrophilic aromatic substitution reaction known as nitration. researchgate.net The hydroxyl (-OH) group of phenol is a strongly activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles like the nitronium ion (NO₂⁺), which is generated from nitric acid. nih.gov

The activating nature of the hydroxyl group directs the incoming nitro groups primarily to the ortho (positions 2 and 6) and para (position 4) positions of the phenol ring. researchgate.net The conditions of the nitration reaction, such as the concentration of nitric acid and the reaction temperature, can influence the degree of nitration. For instance, reaction with dilute nitric acid tends to yield a mixture of mononitrophenols (2-nitrophenol and 4-nitrophenol), while the use of concentrated nitric acid can lead to the formation of dinitrophenols and even 2,4,6-trinitrophenol (picric acid). researchgate.netnih.gov The reaction can sometimes be complex, with oxidation of the phenol leading to the formation of byproducts. wikipedia.org

The resulting nitrophenols are valuable intermediates in organic synthesis, serving as precursors for a wide range of other compounds. The nitro groups can be reduced to amino groups, which are then available for a variety of further chemical transformations.

Historical and Contemporary Significance of Dinitrophenol Derivatives

Dinitrophenol derivatives have a long and varied history, with their applications spanning from industrial manufacturing to controversial medical uses. The most well-known member of this class is 2,4-dinitrophenol (B41442) (DNP). Historically, DNP was used in the manufacturing of explosives and as a pesticide and herbicide. wikipedia.org In the 1930s, it gained notoriety as a weight-loss drug due to its ability to uncouple oxidative phosphorylation in mitochondria, a process that increases metabolic rate. sciencemadness.orgresearchgate.netpurdue.edu

Beyond this controversial application, dinitrophenol derivatives have found more conventional and enduring uses in chemical research and industry. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established reagent used to qualitatively identify aldehydes and ketones, with which it forms characteristic colored precipitates. wikipedia.org Certain dinitrocresol derivatives, such as 4,6-dinitro-o-cresol (B1670846) (DNOC), have been used as pesticides. sigmaaldrich.com Furthermore, dinitrophenol derivatives serve as important intermediates in the synthesis of dyes, other agrochemicals, and pharmaceuticals. nih.gov

Specific Chemical Profile and Research Relevance of 4-Methanesulfonyl-2,6-dinitrophenol

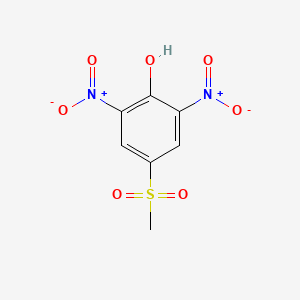

Within the broad family of dinitrophenols, this compound is a compound with a unique substitution pattern that confers specific properties and research interests. It is characterized by a phenol ring with two nitro groups at positions 2 and 6, and a methanesulfonyl group (-SO₂CH₃) at position 4.

Chemical Profile:

| Property | Value |

| IUPAC Name | 4-(Methylsulfonyl)-2,6-dinitrophenol |

| Molecular Formula | C₇H₆N₂O₇S |

| Molecular Weight | 262.20 g/mol |

| CAS Number | 53559-50-5 |

The primary research relevance of this compound lies in its role as a precursor in the synthesis of energetic materials. Specifically, it has been used in the synthesis of 4-diazo-2,6-dinitrophenol (also known as iso-DDNP), a primary explosive. sciencemadness.org The synthesis involves the reduction of the nitro groups of a related compound to amino groups, followed by diazotization. While the direct synthesis of iso-DDNP from this compound is not the primary route, the study of related dinitrophenol structures, including those with sulfonyl groups, is integral to the field of energetic materials research. sciencemadness.orgresearchgate.net

Research in this area focuses on creating novel energetic materials with desirable properties, such as high thermal stability and low sensitivity to impact and friction, to serve as safer and more effective alternatives to traditional explosives. purdue.edunih.gov The introduction of different functional groups, like the methanesulfonyl group, onto the dinitrophenol scaffold allows chemists to fine-tune the energetic properties and stability of the resulting compounds. The characterization of these molecules involves a range of analytical techniques, including NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction, to determine their precise structure and properties. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCYCIVHWRROCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Methanesulfonyl 2,6 Dinitrophenol

Precursor Synthesis and Regioselective Nitration Techniques

The foundation of synthesizing 4-Methanesulfonyl-2,6-dinitrophenol lies in the creation of a specifically substituted dinitrophenol core from basic phenolic compounds. This process is dominated by electrophilic aromatic substitution, where the directing effects of the hydroxyl group and the choice of nitrating agent are paramount.

Synthesis of Dinitrophenol Core Structures from Phenolic Compounds

The synthesis of dinitrophenol structures typically begins with a phenolic compound as the starting material. The nitration of phenols can be achieved using various nitrating agents and reaction conditions. nih.gov The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-para directing group, meaning it increases the electron density at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group, making these sites susceptible to electrophilic attack. youtube.com

Direct nitration with concentrated nitric acid often leads to the formation of 2,4,6-trinitrophenol (picric acid) due to the strong activation of the ring. stackexchange.com Achieving dinitration selectively requires milder conditions or alternative strategies to avoid over-nitration. One common approach involves the use of dilute nitric acid, which can yield a mixture of mononitrated and dinitrated products. youtube.comstackexchange.com Another method involves using a mixture of nitric acid in an aqueous-alcoholic medium, which has been shown to be a highly selective method for producing 2,4-dinitrophenol (B41442). sciencemadness.org Heterogeneous reaction systems, such as those using inorganic acidic salts like Mg(HSO₄)₂ with NaNO₃ and wet SiO₂, offer an alternative under milder, room-temperature conditions, which can improve selectivity and simplify work-up procedures. nih.gov

Directed Nitration for 2,6-Dinitrophenol (B26339) System Formation

Achieving the specific 2,6-dinitro substitution pattern required for the target compound's core is a significant challenge because the para-position is also highly activated. youtube.comstackexchange.com While direct nitration of phenol tends to produce a mixture of 2,4- and 2,6-isomers, with the 2,4-isomer often being a major product, specific methods can favor the formation of the 2,6-dinitrophenol system. stackexchange.com

One effective technique for regioselective ortho-nitration involves using urea (B33335) nitrate (B79036) in an acetonitrile-water mixture under microwave irradiation. This method has been reported to selectively produce ortho-nitrophenols from phenols. chemicalbook.com By applying this to an already ortho-nitrated phenol (2-nitrophenol), the second nitro group can be directed to the available ortho-position (the 6-position).

An alternative strategy is to start with a precursor that already has a group at the para-position, thus blocking it from nitration. For instance, the synthesis of the related compound 4-amino-2,6-dinitrophenol (B106971) often starts with p-acetaminophenol. The para-acetylamino group directs the incoming nitro groups to the 2- and 6-positions. sciencemadness.org A similar logic could be applied by starting with a phenol that has a temporary blocking group at the 4-position. Another documented route to obtain pure 2,6-dinitrophenol involves the separate sulfonation and subsequent nitration of o-nitrophenol. stackexchange.com

Introduction of the Methanesulfonyl Moiety

With the 2,6-dinitrophenol core established, the next critical step is the introduction of the methanesulfonyl group at the 4-position. However, the target compound's name, this compound, suggests the methanesulfonyl group is attached to the ring, and the phenol group remains. A more plausible synthetic route based on standard organic reactions would involve the sulfonylation of a pre-existing 2,6-dinitrophenol at the phenolic hydroxyl group, which is a common reaction. The nomenclature in this case would be 2,6-dinitrophenyl methanesulfonate (B1217627). For the purpose of this article, we will focus on the widely documented sulfonylation of the phenolic hydroxyl group.

Sulfonylation Reactions of Phenolic Hydroxyl Groups

The introduction of a methanesulfonyl (mesyl) group onto a phenolic hydroxyl group is a standard transformation in organic synthesis. ontosight.ai This reaction converts the phenol into a methanesulfonate ester (mesylate). nih.govresearchgate.net The most common reagent used for this purpose is methanesulfonyl chloride (MsCl). ontosight.aimasterorganicchemistry.com The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of MsCl, leading to the displacement of the chloride and the formation of the O-S bond. masterorganicchemistry.com This conversion is significant because it turns the poor leaving group (-OH) into a very good leaving group (-OMs), which is useful for subsequent nucleophilic substitution reactions. researchgate.netmasterorganicchemistry.com

Alternative sulfonylating agents include complexes of sulfur trioxide, such as SO₃-pyridine or tributylsulfoammonium betaine (B1666868) (TBSAB), which have proven effective for the sulfation of various phenolic substrates. nih.gov

Exploration of Reaction Conditions for High Yield and Selectivity

To achieve high yield and selectivity in the sulfonylation of the dinitrophenol core, careful control of reaction conditions is essential. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. masterorganicchemistry.com The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from causing unwanted side reactions. masterorganicchemistry.com

The choice of solvent is also important. Aprotic solvents like dichloromethane (B109758) or 1,2-dimethoxyethane (B42094) are often used. researchgate.net The reaction temperature is typically kept low initially and then allowed to warm to room temperature to ensure controlled reaction progress and minimize potential degradation of the starting material or product. researchgate.net The table below summarizes typical conditions for the sulfonylation of phenolic compounds.

| Parameter | Condition | Purpose |

| Reagent | Methanesulfonyl chloride (MsCl) | Source of the methanesulfonyl group. ontosight.aimasterorganicchemistry.com |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct. masterorganicchemistry.com |

| Solvent | Dichloromethane (CH₂Cl₂), THF, DME | Provides a non-reactive medium for the reaction. researchgate.net |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. researchgate.net |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction with atmospheric moisture. researchgate.net |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of a lead compound like this compound is a cornerstone of medicinal chemistry and materials science, performed to conduct Structure-Activity Relationship (SAR) studies. researchgate.net SAR studies aim to understand how specific structural features of a molecule contribute to its chemical or biological activity. By systematically modifying the parent structure, researchers can identify which parts of the molecule are essential for its function. researchgate.netacs.org

For this compound, derivatization strategies could involve several modifications:

Modification of the Sulfonyl Group: Replacing the methyl group in the methanesulfonyl moiety with other alkyl or aryl groups to probe the effect of steric and electronic properties.

Alteration of the Nitro Groups: Changing the number or position of the nitro groups on the phenyl ring to determine their importance for the compound's activity.

Substitution on the Aromatic Ring: Introducing other functional groups (e.g., halogens, alkyls, alkoxy groups) at the available positions on the phenyl ring (positions 3 and 5) to explore their impact. researchgate.net

These synthetic analogues serve as tools to build a comprehensive picture of the molecule's pharmacophore or reactive profile, guiding the design of new compounds with enhanced potency, selectivity, or improved physical properties. acs.org

| Base Structure | R¹ | R² | R³ | R⁴ |

| NO₂ | H | H | NO₂ | |

| Analogue 1 | NO₂ | Cl | H | NO₂ |

| Analogue 2 | NO₂ | H | H | H |

| Analogue 3 | H | H | H | NO₂ |

| Analogue 4 | NO₂ | H | CH₃ | NO₂ |

Design and Synthesis of Varied Substitutions on the Phenolic Ring

The core structure of this compound provides a scaffold for further chemical modifications. The primary point of derivatization is the phenolic hydroxyl group, which can be converted into ethers and esters. Additionally, the aromatic ring itself, although deactivated by the nitro groups, may undergo certain substitution reactions under specific conditions.

A plausible synthetic route to obtain this compound begins with a more readily available starting material, which is then sequentially modified. A common strategy involves the initial synthesis of 4-(methylthio)phenol (B156131), followed by oxidation of the thioether to a sulfone, and subsequent nitration of the aromatic ring.

Synthesis of 4-(Methylthio)phenol: One reported method for the synthesis of 4-(methylthio)phenol involves the reaction of phenol with dimethyl disulfide in the presence of a strong acid catalyst.

Oxidation to 4-(Methylsulfonyl)phenol (B50025): The resulting 4-(methylthio)phenol can then be oxidized to 4-(methylsulfonyl)phenol. This transformation can be achieved using various oxidizing agents. Common reagents for this sulfoxidation include sodium periodate (B1199274) or Oxone®.

Dinitration of 4-(Methylsulfonyl)phenol: The final step in the synthesis of the parent compound is the dinitration of 4-(methylsulfonyl)phenol. The nitration of phenols typically occurs readily due to the activating effect of the hydroxyl group. nih.gov For the synthesis of 2,6-dinitrophenols, a mixture of nitric acid and sulfuric acid is often employed. acs.org The hydroxyl group is a strong ortho-, para-director, while the methanesulfonyl group is a meta-director. The interplay of these directing effects is crucial for the regioselective introduction of the two nitro groups at the 2 and 6 positions. While direct nitration of phenol with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols, the use of concentrated nitric acid, often in the presence of a dehydrating agent like sulfuric acid, favors the formation of dinitro or trinitro products. nih.govacs.org

Detailed research findings on the specific dinitration of 4-(methylsulfonyl)phenol would be necessary to establish the optimal reaction conditions, including temperature, reaction time, and the ratio of nitrating agents, to maximize the yield of the desired 2,6-dinitro isomer.

Derivatization of the Phenolic Ring:

Once this compound is synthesized, further modifications can be introduced. The reactivity of the phenolic hydroxyl group allows for the creation of various derivatives.

Ether Synthesis: The formation of ethers can be achieved by reacting the phenoxide, generated by treating the phenol with a base, with an appropriate alkyl or aryl halide.

Ester Synthesis: Esterification can be carried out by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride.

These reactions allow for the introduction of a wide variety of functional groups, leading to a library of compounds with diverse physicochemical properties.

Methodologies for Generating Compound Libraries

The generation of a library of this compound derivatives can be systematically approached using principles of combinatorial chemistry. researchgate.netnih.govwikipedia.org This involves the parallel synthesis of a large number of compounds in a systematic and efficient manner.

Solid-Phase Synthesis: A powerful technique for generating compound libraries is solid-phase synthesis. nih.govwikipedia.org In this approach, the this compound scaffold could be attached to a solid support, such as a resin bead. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A variety of building blocks can then be sequentially added to the immobilized scaffold to create a diverse library of compounds. After the desired modifications are complete, the final products are cleaved from the solid support.

Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be employed. nih.gov This method involves running multiple reactions in separate vessels, often in a multi-well plate format. While purification can be more challenging than in solid-phase synthesis, this approach avoids the need for linker chemistry to attach the scaffold to a support.

Library Design: The design of the compound library would involve selecting a diverse set of building blocks to be incorporated as ether or ester functionalities, or as other substituents on the aromatic ring if suitable reactions are identified. The choice of these building blocks would be guided by the desired properties of the final compounds, aiming to explore a wide range of chemical space.

Below is a table summarizing potential derivatization strategies and the corresponding compound classes that could be generated for a library based on this compound.

| Reaction Type | Reagents | Resulting Functional Group | Compound Class |

|---|---|---|---|

| Etherification | Alkyl Halides (e.g., Iodomethane, Benzyl Bromide) | -OR | Ethers |

| Esterification | Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride) | -OC(O)R | Esters |

| Esterification | Carboxylic Anhydrides (e.g., Acetic Anhydride) | -OC(O)R | Esters |

Advanced Molecular Structure and Theoretical Characterization of 4 Methanesulfonyl 2,6 Dinitrophenol

Quantum Chemical Studies and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of complex organic molecules. These computational methods offer a detailed view of the electronic structure and reactivity of 4-Methanesulfonyl-2,6-dinitrophenol.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry, electronic energies, and other key properties. sigmaaldrich.com

DFT studies on analogous molecules, such as 2,4-dinitrophenol (B41442), have demonstrated that this approach can accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, the calculations can elucidate the degree of planarity of the benzene (B151609) ring and the orientation of the nitro (NO2) and methanesulfonyl (CH3SO2) groups relative to the ring. The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group, a common feature in related compounds, can also be modeled and its strength estimated. researchgate.net

Table 1: Illustrative Calculated Geometric Parameters for a Substituted Dinitrophenol Derivative (Data is for illustrative purposes and not specific to this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | - | - |

| C-N | 1.47 | - | - |

| N-O | 1.22 | - | - |

| C-S | 1.77 | - | - |

| S=O | 1.45 | - | - |

| C-O (phenol) | 1.35 | - | - |

| O-H | 0.97 | - | - |

| C-C-N | - | 121.5 | - |

| O-N-O | - | 124.0 | - |

| C-S-O | - | 108.5 | - |

| C-C-C-C | - | - | ~0 |

| C-C-N-O | - | - | ~180 |

Note: These values are typical for related nitroaromatic compounds and are provided to illustrate the type of data obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the molecule's stability; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). sigmaaldrich.com

These descriptors, derived for this compound, would quantify its reactivity profile. For example, a high electrophilicity index would suggest that the molecule is a strong electrophile, prone to reactions with nucleophiles. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In dinitrophenol derivatives, the HOMO is often localized on the phenyl ring and the phenolic oxygen, while the LUMO is typically distributed over the nitro groups and the aromatic ring, indicating that these are the primary sites for electron acceptance. researchgate.net

Table 2: Illustrative Reactivity Descriptors for a Substituted Dinitrophenol (Data is for illustrative purposes)

| Parameter | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 3.2 |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 2.15 |

| Electrophilicity Index (ω) | 6.65 |

Electrostatic Potential Surface (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. sigmaaldrich.com The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the preferred sites for nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show highly negative potential (red) around the oxygen atoms of the nitro and sulfonyl groups, as well as the phenolic oxygen. Conversely, the hydrogen atom of the hydroxyl group and the regions around the nitro groups would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. This visual representation provides a clear and intuitive guide to the molecule's reactivity hotspots. sigmaaldrich.com

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques provide experimental data that complements computational models, offering confirmation of the molecular structure and insights into its vibrational properties.

Infrared (IR) and Raman Spectroscopy Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopies are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. researchgate.net The vibrational spectrum of this compound would exhibit characteristic bands corresponding to the various functional groups present.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, is expected. The position and broadness of this band can provide evidence for intramolecular hydrogen bonding with an adjacent nitro group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro groups are expected to produce strong bands around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

SO₂ Stretching: The methanesulfonyl group would give rise to characteristic strong asymmetric and symmetric stretching bands, typically found near 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range.

DFT calculations are often used to compute the theoretical vibrational frequencies, which, when scaled appropriately, show excellent agreement with experimental IR and Raman spectra. This allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions. sigmaaldrich.com

Table 3: Illustrative Vibrational Frequencies and Assignments for a Substituted Dinitrophenol (Data is for illustrative purposes)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Medium, Broad | O-H stretch (H-bonded) |

| ~3080 | Weak | Aromatic C-H stretch |

| ~1545 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1320 | Strong | Asymmetric SO₂ stretch |

| ~1140 | Strong | Symmetric SO₂ stretch |

| ~1600, 1580, 1470 | Medium | Aromatic C=C stretch |

| ~1240 | Medium | Phenolic C-O stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide definitive structural confirmation. sigmaaldrich.com

¹H NMR: The spectrum of this compound would show distinct signals for each type of proton. The phenolic OH proton would likely appear as a broad singlet at a downfield chemical shift, further deshielded by hydrogen bonding. The aromatic protons would appear in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the nitro and methanesulfonyl substituents. The methyl protons of the sulfonyl group would give a sharp singlet, typically in the 3.0-3.5 ppm region.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom. The carbons bearing the electron-withdrawing nitro and sulfonyl groups would be significantly deshielded and appear at higher chemical shifts. The carbon attached to the hydroxyl group would also be downfield. Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method within DFT, can accurately predict NMR chemical shifts, aiding in the assignment of the experimental spectrum. sigmaaldrich.com

Table 4: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Dinitrophenol (Data is for illustrative purposes, referenced to TMS)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 8.1 - 8.8 | 122 - 130 |

| Phenolic OH | 10.5 - 11.5 (broad) | - |

| -SO₂CH₃ | 3.2 - 3.4 (singlet) | ~45 |

| C-OH | - | ~155 |

| C-NO₂ | - | ~140 - 150 |

| C-SO₂ | - | ~135 |

In-depth Analysis of this compound Reveals Data Scarcity in Public Domain

A comprehensive investigation into the advanced molecular structure and theoretical characterization of the chemical compound this compound has revealed a significant lack of specific research data in the public domain. Despite extensive searches for scholarly articles and scientific papers, detailed findings on its Ultraviolet-Visible (UV-Vis) spectroscopy, electronic transitions, conformational analysis, and molecular dynamics simulations remain largely unavailable.

The inquiry, which aimed to construct a detailed scientific article based on a specific outline, could not be fulfilled due to the absence of targeted research on this particular compound. The intended sections of the article were to include:

Conformational Analysis and Molecular Dynamics Simulations

While general principles of these analytical techniques are well-established, and data exists for structurally related compounds such as 2,4-dinitrophenol and other nitroaromatic derivatives, this information cannot be accurately extrapolated to this compound. The presence of the methanesulfonyl group at the 4-position of the dinitrophenol structure introduces unique electronic and steric effects that would significantly influence its spectroscopic and conformational properties. Generating data tables and detailed research findings without specific studies would be speculative and scientifically unsound.

Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT) for predicting UV-Vis spectra, have been performed on a variety of nitroaromatic compounds. These studies highlight how different substituents impact the electronic absorption bands. scirp.orgnih.govnih.gov Similarly, molecular dynamics simulations have been used to understand the behavior of various organic molecules, including the conformational preferences of substituted cyclohexanes and the decomposition of other nitro compounds. mdpi.comaps.org However, the application of these methods specifically to this compound is not documented in the available scientific literature.

The absence of this specific data prevents the creation of a scientifically accurate and detailed article as per the user's request. Further research and publication in peer-reviewed journals would be necessary to provide the specific data points required for a thorough analysis of this compound's molecular characteristics.

Structure Activity Relationship Sar Studies and Analogue Design in the Dinitrophenol Class

Correlating Substituent Effects with Molecular Activity and Selectivity

For instance, the presence of two nitro groups, which are potent electron-withdrawing groups, is a hallmark of this class of compounds. These groups increase the acidity of the phenolic proton, facilitating its role as a protonophore, an agent that can shuttle protons across mitochondrial membranes. This action uncouples oxidative phosphorylation from ATP synthesis, leading to energy dissipation as heat.

The specific placement of these nitro groups at the 2 and 6 positions, as seen in 2,6-dinitrophenol (B26339), is a critical determinant of its uncoupling activity. The introduction of a third substituent at the 4-position can further modulate this activity. Research on analogues such as 2,6-dinitro-4-(octyloxy)phenol has shown that a substituent at this position can markedly increase the uncoupling potency compared to the parent 2,6-dinitrophenol. nih.gov This enhancement is likely due to a combination of factors, including altered lipophilicity, which affects membrane partitioning, and a potential lowering of the pKa of the hydroxyl group, making it a more efficient proton carrier. nih.gov

| Compound Name | Substituent at C4 | Expected Effect on Acidity (relative to 2,6-dinitrophenol) |

| 2,6-Dinitrophenol | -H | Baseline |

| 4-Octyloxy-2,6-dinitrophenol | -O(CH2)7CH3 | Moderate Increase |

| 4-Methanesulfonyl-2,6-dinitrophenol | -SO2CH3 | Significant Increase |

Impact of Functional Group Modifications on Biological Potency and Specificity

Modification of the functional groups on the dinitrophenol scaffold is a key strategy for altering biological potency and achieving target specificity. The hydroxyl group is essential for the protonophoric activity of these compounds. Its modification, for example by converting it into an ether or ester, can render the molecule inactive as a mitochondrial uncoupler until the modifying group is cleaved. This principle is the basis for prodrug strategies aimed at improving the safety profile of dinitrophenols.

The nature of the substituent at the 4-position can dramatically alter the biological profile of 2,6-dinitrophenols. For example, the introduction of a lipophilic C8-hydrocarbon chain via an ether linkage in 2,6-dinitro-4-(octyloxy)phenol was found to increase uncoupling activity. nih.gov This suggests that increasing the lipophilicity of the 4-substituent can enhance the molecule's ability to interact with and traverse the inner mitochondrial membrane.

| Functional Group Modification | Position | Impact on Potency | Rationale |

| Etherification of hydroxyl group | C1 | Decreased (pro-drug) | Blocks the essential proton-donating hydroxyl group. |

| Introduction of an octyloxy group | C4 | Increased | Enhanced lipophilicity and membrane partitioning. nih.gov |

| Introduction of a methanesulfonyl group | C4 | Potentially Increased | Strong electron-withdrawing effect enhances protonophoric capability. |

Design Principles for Modulated Biological Interactions and Targeted Compound Development

The design of novel dinitrophenol analogues with improved therapeutic profiles hinges on a clear understanding of the SAR principles. The goal is to develop compounds with modulated biological interactions, enhancing desired effects while minimizing off-target activities.

A key design principle is the strategic modification of the dinitrophenol scaffold to achieve tissue-selective accumulation or activation. One approach involves conjugating the uncoupler with a lipophilic moiety to target adipose tissue. nih.gov While promising, the metabolic stability of the linkage is a critical consideration. nih.gov

The development of targeted compounds also involves considering potential metabolic pathways. For instance, the reduction of nitro groups can lead to the formation of metabolites with different biological activities. The design of analogues that are less susceptible to such metabolic transformations could lead to a more predictable and safer pharmacological profile.

Ultimately, the rational design of dinitrophenol-based compounds requires a multi-parameter optimization approach. This involves considering the electronic effects of substituents, their impact on lipophilicity and steric hindrance, and the potential for targeted delivery and metabolic stability.

Environmental Fate and Degradation Research of Dinitrophenol Compounds

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the natural attenuation of dinitrophenol compounds in soil and water. The biodegradation of these molecules typically involves a series of enzymatic reactions that transform the parent compound into less harmful substances.

A primary and often initial step in the microbial degradation of dinitrophenol compounds is the reduction of the nitro functional groups (NO₂) to amino groups (NH₂). This transformation is a key detoxification step, as the resulting aminophenols are generally less toxic and more amenable to further degradation.

Various aerobic and anaerobic microorganisms have been shown to mediate this reduction. For instance, studies on related compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) and dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) have identified bacterial strains capable of this biotransformation. Under anaerobic conditions, the reduction of nitro groups is a common metabolic pathway. For example, a strain of Clostridium bifermentans has been shown to degrade dinoseb, a process initiated by the reduction of the nitro groups. nih.gov Similarly, the degradation of 2,4-dinitrotoluene (B133949) has been observed in freshwater microorganisms, where the nitro groups are reduced. dtic.mil This process is not limited to anaerobic bacteria; some aerobic bacteria and fungi also possess the enzymatic machinery to reduce nitroaromatics.

The enzymes responsible for this reduction are broadly classified as nitroreductases. These enzymes typically use reduced flavins (FADH₂ or FMNH₂) or nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as electron donors to catalyze the six-electron reduction of the nitro group to an amino group.

Table 1: Examples of Microorganisms Involved in Nitro Group Reduction of Dinitrophenol Compounds

| Microorganism | Dinitrophenol Compound | Key Findings |

| Clostridium bifermentans KMR-1 | Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Degraded dinoseb cometabolically under anaerobic conditions. nih.gov |

| Freshwater microorganisms | 2,4-Dinitrotoluene | Complete or nearly complete degradation observed. dtic.mil |

| Pseudomonas sp. | 2,4-Dinitroanisole (B92663) (DNAN) | Transformed DNAN to 2,4-dinitrophenol. nih.gov |

| Rhodococcus imtechensis | 2,4-Dinitrophenol (2,4-DNP) | Degraded 2,4-DNP via a hydride-Meisenheimer complex. nih.gov |

This table is based on research on related dinitrophenol compounds and provides an indication of the types of microorganisms that may be involved in the degradation of 4-Methanesulfonyl-2,6-dinitrophenol.

Following the initial reduction of the nitro groups, the subsequent and most critical step in the complete mineralization of dinitrophenol compounds is the cleavage of the aromatic ring. This is an energetically demanding process catalyzed by specialized enzymes, primarily dioxygenases.

Once the nitro groups are reduced to amino groups, the resulting aminophenols can be further transformed into catechols or substituted catechols. These catechols are the key intermediates that undergo ring cleavage. Catechol dioxygenases are enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to its opening. There are two main types of ring cleavage pathways:

Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups of the catechol, leading to the formation of cis,cis-muconic acid derivatives.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups, resulting in the formation of 2-hydroxymuconic semialdehyde derivatives.

The specific pathway utilized depends on the microorganism and the nature of the substituents on the aromatic ring. For instance, the degradation of 2,4-DNP by certain bacteria proceeds through the formation of a substituted catechol, which is then a substrate for ring-cleavage dioxygenases. rsc.org

The microbial degradation of dinitrophenol compounds proceeds through a series of metabolic intermediates and byproducts. The identification of these transient molecules is crucial for elucidating the complete degradation pathway.

Following the initial reduction of the nitro groups, aminonitrophenols and diaminophenols are common early-stage intermediates. For example, in the degradation of 2,4-dinitrotoluene, the formation of 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene has been reported. Further reduction leads to 2,4-diaminotoluene.

Subsequent enzymatic reactions can lead to the formation of catechols and substituted catechols, as mentioned earlier. Following ring cleavage, a variety of aliphatic acids are produced, such as muconic acid, hydroxymuconic semialdehyde, and their derivatives. These are then channeled into central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide and water.

In some cases, incomplete degradation can lead to the accumulation of certain byproducts. For example, the O-demethylation of 2,4-dinitroanisole (DNAN) by Pseudomonas sp. strain FK357 results in the formation of 2,4-DNP and formaldehyde (B43269) as intermediates. nih.gov

Environmental Persistence and Abiotic Transformation

In addition to microbial degradation, dinitrophenol compounds can be transformed in the environment through various abiotic processes. The persistence of these compounds is determined by their susceptibility to these transformation pathways.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Dinitrophenols can absorb light at wavelengths greater than 290 nm, making them susceptible to direct photolysis in the environment. nih.gov

Studies on 2,4-dinitrophenol (2,4-DNP) have shown that its photolysis rates are significantly influenced by the surrounding medium. nsf.govnih.gov For instance, the photochemical degradation of 2,4-DNP is much slower in water compared to organic matrices, suggesting that it would photolyze more efficiently in organic aerosol particles than in cloud or fog droplets. nsf.govnih.gov The quantum yield for the photolysis of related nitrophenols has been found to be significantly higher in organic solvents like isopropanol (B130326) compared to aqueous solutions. nsf.govnih.gov

The presence of photosensitizers, such as titanium dioxide (TiO₂), can significantly enhance the photocatalytic degradation of dinitrophenols. nih.govresearchgate.net In the presence of TiO₂ and solar radiation, 2,4-DNP can be effectively degraded. nih.gov The efficiency of this process is influenced by factors such as pH and light intensity. nih.gov

Table 2: Photolysis Lifetimes of Related Nitrophenols in Different Media

| Compound | Medium | Photolysis Lifetime | Reference |

| 4-Nitrocatechol (4NC) | Octanol | 16 days | nsf.gov |

| 4-Nitrocatechol (4NC) | Isomalt | 24 days | nsf.gov |

| 2,4-Dinitrophenol (2,4-DNP) | Aqueous (pH 8, with TiO₂) | 70% removal in 7 hours | nih.gov |

This table illustrates the variability in photolytic degradation rates for related nitrophenols under different conditions.

Chemical hydrolysis and oxidation are other important abiotic transformation pathways for dinitrophenol compounds in the environment.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for dinitrophenols under typical environmental pH conditions. However, the rate of hydrolysis can be influenced by the presence of other chemical species and the specific structure of the compound.

Oxidation processes, on the other hand, can play a more significant role. Dinitrophenols can be oxidized by various reactive species present in the environment, such as hydroxyl radicals (•OH). These radicals can be generated through photochemical processes. The reaction of dinitrophenols with hydroxyl radicals can lead to the hydroxylation of the aromatic ring and subsequent degradation.

Advanced oxidation processes (AOPs), which involve the generation of highly reactive radicals, have been shown to be effective in degrading dinitrophenols in water. nih.gov For example, an integrated oxidation and reduction method using UV, sulfite, and zinc oxide has been demonstrated to effectively remove 2,4-DNP from aqueous solutions. nih.gov The electrochemical oxidation of 2,4-DNP has also been investigated as a potential remediation technique. researchgate.net

In soil, the fate of dinitrophenols is influenced by sorption to soil organic matter and clay minerals, which can affect their availability for microbial degradation and chemical transformation. The pKa of the compound is a critical factor, as it determines whether it exists in its neutral or anionic form, which in turn influences its mobility and adsorption characteristics. nih.gov

Environmental Partitioning and Distribution in Ecosystems

A thorough review of scientific databases and environmental research literature reveals a significant data gap concerning the environmental partitioning and distribution of this compound. Consequently, detailed research findings and data tables on its behavior in soil, water, and air, as well as its potential for bioaccumulation, cannot be provided at this time.

For context, the environmental behavior of related dinitrophenol compounds is typically governed by factors such as their water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters influence whether a compound is likely to remain in the soil, leach into groundwater, volatilize into the atmosphere, or accumulate in the tissues of living organisms. However, without experimental or modeled data for this compound, any discussion of its environmental fate would be purely speculative.

Further research is required to determine the key physicochemical properties of this compound and to investigate its partitioning and distribution in various ecosystems. Such studies would be essential for a comprehensive understanding of its potential environmental impact.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating components of a mixture, allowing for the identification and quantification of individual substances. These methods are central to the analysis of many organic compounds.

Gas Chromatography (GC) with Various Detectors (e.g., MS, ECD, NPD, FPD, FID)

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The choice of detector is crucial for achieving the desired selectivity and sensitivity.

Mass Spectrometry (MS): When coupled with GC, MS provides high confidence in the identification of the compound through its mass spectrum and fragmentation patterns.

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, such as those containing nitro groups, and would likely be suitable for detecting dinitrophenols.

Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for compounds containing nitrogen and phosphorus, making it another potentially suitable detector.

Flame Photometric Detector (FPD): The FPD is selective for sulfur- and phosphorus-containing compounds. Given the methanesulfonyl group in the target compound, this detector could offer selective detection.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon.

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for compounds that are not sufficiently volatile for GC analysis, or for those that are thermally labile. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase under high pressure.

For the trace analysis of phenolic compounds, reversed-phase HPLC is commonly employed, often with a UV-Vis detector, as the aromatic rings of these compounds typically exhibit strong ultraviolet absorbance. In a case involving a fatal poisoning, liquid chromatography-tandem mass spectrometry (LC-MS-MS) was effectively used to determine DNP and its metabolites in biological fluids. This highlights the power of coupling HPLC with mass spectrometry for high sensitivity and specificity.

While HPLC is a primary method for the analysis of other dinitrophenols, there is a lack of published, peer-reviewed studies that specifically outline HPLC methods for the detection and quantification of 4-Methanesulfonyl-2,6-dinitrophenol. The development of such a method would require the optimization of parameters such as the column type, mobile phase composition, flow rate, and detector settings.

Spectroscopic and Electrochemical Detection Methods

Spectroscopic and electrochemical methods offer alternative and sometimes complementary approaches to chromatographic techniques for the detection and quantification of chemical compounds.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

Dinitrophenols, due to their aromatic structure and nitro functional groups, are known to absorb UV light. For instance, 2,4-dinitrophenol (B41442) has a characteristic absorption spectrum that can be used for its quantification. It is highly probable that this compound also has a distinct UV-Vis absorption spectrum that could be utilized for its quantification. However, specific studies that report the molar absorptivity and optimal wavelength for the analysis of this compound are not present in the available literature.

Development and Application of Electrochemical Sensors

Electrochemical sensors are analytical devices that use a transduction mechanism based on electrochemical principles to provide information about the chemical composition of a system. These sensors can offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization and in-field analysis.

The nitro groups in dinitrophenol compounds are electrochemically active, meaning they can be reduced or oxidized at an electrode surface. This property has been exploited in the development of electrochemical sensors for various dinitrophenol derivatives. Research has demonstrated the potential of these sensors for environmental monitoring.

A literature search did not yield any studies on the development and application of electrochemical sensors specifically designed for the detection of this compound. The development of such a sensor would involve investigating the electrochemical behavior of the compound and optimizing the sensor's materials and operating conditions.

Fluorescence-Based Sensing Technologies for Selective Detection

Fluorescence-based sensing is a highly sensitive analytical technique that relies on changes in the fluorescence properties of a sensor molecule upon interaction with the target analyte. These changes can include quenching (decrease in intensity), enhancement (increase in intensity), or a shift in the emission wavelength.

Fluorescence quenching has been a particularly successful strategy for the detection of nitroaromatic compounds, including dinitrophenols. Various fluorescent materials, such as metal-organic frameworks (MOFs) and conjugated polymers, have been investigated as sensing platforms. These sensors can offer high selectivity and sensitivity for their target analytes.

There is currently no specific research available on the development or application of fluorescence-based sensing technologies for the selective detection of this compound. Research in this area would entail the design and synthesis of a fluorophore that exhibits a specific and measurable change in its fluorescence upon binding with the target compound.

Sample Preparation and Enrichment Techniques for Complex Matrix Analysis

Effective analysis of this compound from intricate research matrices, such as environmental samples (soil, water) or biological tissues, necessitates meticulous sample preparation and enrichment. These preliminary procedures are critical for removing matrix components that could otherwise interfere with analytical instrumentation, leading to inaccurate results. The choice of technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the desired concentration factor.

While specific documented methods for the sample preparation of this compound are not extensively available in peer-reviewed literature, established protocols for structurally similar compounds, such as other dinitrophenol derivatives, provide a framework of applicable techniques. These methodologies are typically centered around liquid-liquid extraction (LLE), solid-phase extraction (SPE), and variations thereof, tailored to the unique characteristics of the analyte and the matrix.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction represents a conventional yet effective technique for the separation of analytes based on their differential solubility in two immiscible liquid phases. For a polar compound like this compound, the pH of the aqueous phase can be manipulated to optimize its partitioning into an organic solvent. By acidifying the sample, the phenolic hydroxyl group becomes protonated, reducing the compound's polarity and enhancing its solubility in a non-polar organic solvent.

A typical LLE protocol would involve:

Homogenization of the solid sample (e.g., soil, tissue) with a suitable solvent or suspension in an aqueous solution.

Acidification of the aqueous sample to a pH below the pKa of the phenolic group of this compound.

Extraction with a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.

Separation of the organic phase containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a smaller volume of a solvent compatible with the analytical instrument.

The efficiency of LLE is contingent on the partition coefficient of the analyte, the solvent-to-sample volume ratio, and the number of extraction steps.

Solid-Phase Extraction (SPE)

Solid-phase extraction has gained prominence as a more efficient and environmentally friendly alternative to LLE, offering higher enrichment factors and reduced solvent consumption. The selection of the sorbent material is crucial and depends on the interaction mechanism between the analyte and the solid phase. For this compound, which possesses both polar (nitro, sulfonyl) and non-polar (benzene ring) functionalities, various sorbents could be employed.

| Sorbent Type | Interaction Mechanism | Elution Solvent | Potential Application for this compound |

| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Methanol, Acetonitrile | Effective for extracting the compound from aqueous matrices by retaining the non-polar benzene (B151609) ring. |

| Normal-Phase (e.g., Silica, Alumina) | Polar interactions (hydrogen bonding, dipole-dipole) | Hexane, Ethyl Acetate mixtures | Suitable for non-aqueous samples, retaining the polar nitro and sulfonyl groups. |

| Ion-Exchange (e.g., Anion Exchange) | Electrostatic interactions | pH-adjusted buffers, high ionic strength solutions | Can retain the deprotonated phenolic group at appropriate pH, offering high selectivity. |

Table 1: Potential Solid-Phase Extraction Sorbents and Mechanisms for this compound.

A generalized SPE workflow for an aqueous sample would entail:

Conditioning the SPE cartridge with an appropriate solvent.

Loading the pre-treated sample onto the cartridge.

Washing the cartridge to remove interfering compounds.

Eluting the target analyte with a small volume of a strong solvent.

The selection of washing and eluting solvents is a critical optimization step to ensure maximum recovery of the analyte and minimal co-extraction of interfering substances.

Advanced and Miniaturized Techniques

In recent years, advancements in sample preparation have led to the development of miniaturized and automated techniques that offer faster analysis times, lower solvent usage, and improved performance. These include:

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber and is then thermally desorbed into the analytical instrument.

Dispersive Solid-Phase Extraction (d-SPE): Often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), d-SPE involves dispersing a small amount of sorbent into the sample extract to remove interfering matrix components.

QuEChERS: This approach combines an initial salting-out liquid-liquid extraction with a subsequent d-SPE clean-up. It is a versatile and high-throughput method widely used in pesticide residue analysis and could be adapted for this compound in food and environmental samples.

The successful implementation of any of these techniques for the analysis of this compound would require rigorous method development and validation to ensure accuracy, precision, and reliability of the obtained data. This includes optimizing parameters such as sample pH, solvent selection, sorbent type, and elution profiles to achieve the desired analytical performance for the specific research matrix under investigation.

Emerging Research Applications and Future Directions for 4 Methanesulfonyl 2,6 Dinitrophenol

Role as a Key Chemical Intermediate in Advanced Organic Synthesis

The multifunctionality of 4-Methanesulfonyl-2,6-dinitrophenol makes it a valuable intermediate in advanced organic synthesis. The nitro groups can be readily reduced to amines, which are precursors to a wide array of heterocyclic compounds and other complex molecular architectures. For instance, dinitrophenols, in general, are utilized as starting materials for the synthesis of dyes and aromatic amino and nitro derivatives. researchgate.net The presence of the sulfonyl group adds another dimension of reactivity, allowing for nucleophilic substitution reactions or modifications to fine-tune the electronic properties of the resulting molecules.

The dinitrophenol scaffold is a cornerstone in the synthesis of various organic compounds. For example, 2,4-dinitrophenol (B41442) serves as a precursor in the production of sulfur dyes and is a raw material for creating aminonitrophenols. researchgate.net While specific documented pathways originating from this compound are still an emerging area of research, the established reactivity of analogous dinitrophenols provides a strong indication of its potential. Researchers are exploring the use of such activated phenolic systems to construct complex molecules with potential applications in medicinal chemistry and materials science. The synthesis of novel heterocyclic compounds, which are prevalent in many biologically active molecules, represents a particularly promising avenue for the application of this compound as a key building block. researchgate.net

Exploration in Materials Science and Energetic Compounds Research

The high nitrogen and oxygen content, a characteristic of dinitrophenol derivatives, makes them attractive candidates for research into energetic materials. mdpi.com The thermal stability and detonation properties of compounds are critical parameters in this field. Research on isomers of diazodinitrophenol, such as 4-diazo-2,6-dinitrophenol (iso-DDNP), has shown that the arrangement of functional groups significantly influences the energetic properties. researchgate.netresearchgate.net For instance, increasing the symmetry in the molecule can enhance its energetic parameters. researchgate.net

The introduction of a methanesulfonyl group in this compound could modulate its energetic properties, potentially leading to materials with a desirable balance of performance and sensitivity. The calculated detonation parameters of related diazophenols highlight the potential of this class of compounds. researchgate.net

| Compound | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|

| 4-diazo-2,6-dinitrophenol (iso-DDNP) | Data not available in provided search results | Data not available in provided search results | researchgate.net |

| 3-hydroxy-DDNP (HODDNP) | Data not available in provided search results | Data not available in provided search results | researchgate.net |

The exploration of this compound and its derivatives in materials science extends beyond energetic compounds. The potential for this molecule to act as a building block for polymers or functional materials is an area of active investigation. The aromatic core and multiple functional groups allow for the creation of materials with tailored electronic and physical properties.

Development of Novel Research Probes and Chemical Biology Tools

The 2,4-dinitrophenyl (DNP) moiety is a well-established recognition site for thiols in the design of fluorescent probes. nih.gov These probes operate on the principle of nucleophilic aromatic substitution, where the thiol attacks the electron-deficient aromatic ring, leading to a change in the fluorescence properties of the molecule. This mechanism has been successfully employed to create probes for the detection of thiophenol, a highly toxic industrial chemical. nih.gov

The structure of this compound, with its highly activated aromatic ring, makes it an excellent candidate for the development of novel research probes. The methanesulfonyl group can further enhance the electrophilicity of the ring, potentially leading to probes with higher sensitivity and faster response times. By attaching a fluorophore to the this compound core, researchers can design "off-on" or ratiometric fluorescent probes for the detection of various biologically important analytes.

The general strategies for designing such probes often involve mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET). nih.gov The dinitrophenyl group can act as a quencher for a nearby fluorophore. Upon reaction with an analyte, the electronic properties of the dinitrophenyl group are altered, disrupting the quenching mechanism and leading to an increase in fluorescence. This "turn-on" response is highly desirable for biological imaging applications. nih.govrsc.org

Computational Predictions and Machine Learning for New Derivative Design

The design of new molecules with specific desired properties can be significantly accelerated by using computational tools. In silico methods, including quantum mechanical calculations and molecular modeling, can predict the properties of yet-to-be-synthesized derivatives of this compound. These predictions can guide synthetic efforts towards the most promising candidates, saving time and resources. For instance, computational studies can be used to estimate the energetic properties of new derivatives for materials science applications or to predict the binding affinity of potential probes for specific analytes. bohrium.com

Furthermore, the advent of machine learning in chemistry offers powerful new approaches to molecular design. By training machine learning models on existing data of related compounds, it is possible to predict the properties of novel derivatives of this compound with high accuracy. These models can learn the complex relationships between chemical structure and activity, enabling the rapid screening of vast virtual libraries of potential compounds. This data-driven approach can be particularly valuable for identifying derivatives with optimized properties for applications in drug discovery, materials science, and chemical biology.

Integration with High-Throughput Screening in Chemical Biology Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of chemical compounds for a specific biological activity. The unique chemical scaffold of this compound and its potential derivatives makes them interesting candidates for inclusion in HTS campaigns.

Libraries of compounds based on the this compound core could be synthesized and screened against a wide range of biological targets. The reactivity of the dinitrophenyl group could also be exploited in the design of activity-based probes for use in HTS. For example, derivatives of this compound could be designed to covalently bind to the active site of specific enzymes, providing a readout of enzyme activity in a high-throughput format.

The integration of computational design, combinatorial synthesis of focused libraries around the this compound scaffold, and HTS represents a powerful workflow for the discovery of new bioactive molecules. This approach allows for the efficient exploration of chemical space and the identification of lead compounds for further development in various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methanesulfonyl-2,6-dinitrophenol, and how can purity be ensured?

- Methodology : Synthesis typically involves sequential nitration and sulfonation of phenol derivatives. For example, nitration at the 2,6-positions followed by methanesulfonyl group introduction at the 4-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Purity can be confirmed using HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion verification) .

- Key Considerations : Monitor reaction temperature (<50°C) to avoid over-nitration and byproduct formation.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve crystal structure to determine bond lengths, angles, and spatial arrangement. For related dinitrophenol derivatives, monoclinic systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 9.593 Å, b = 17.332 Å, c = 9.899 Å, β = 94.9°) are common .

- Spectroscopy : Use - and -NMR to confirm substituent positions. IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm, sulfonyl S=O at ~1350 cm) .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodology :

- HPLC-UV/Vis : Quantify impurities using reverse-phase chromatography.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C for nitroaromatics).

- pH-Dependent Stability Tests : Monitor degradation in buffers (pH 2–12) via UV-Vis absorbance changes at λmax ≈ 350 nm .

Advanced Research Questions

Q. How can conflicting data from structural characterization methods (e.g., NMR vs. XRD) be resolved?

- Methodology :

- Density Functional Theory (DFT) Calculations : Compare experimental NMR chemical shifts with computed values (B3LYP/6-311+G(d,p) basis set) to validate assignments .

- Rietveld Refinement : For XRD data, refine crystal structure models to reconcile discrepancies in bond lengths or angles .

Q. What experimental designs are effective for studying this compound’s biochemical activity, such as mitochondrial uncoupling?

- Methodology :

- In Vitro Mitochondrial Assays : Isolate rat liver mitochondria and measure oxygen consumption (Clark electrode) in the presence of the compound. Calculate the uncoupling ratio (respiratory control index) .

- Fluorescence Probes : Use tetramethylrhodamine methyl ester (TMRM) to monitor mitochondrial membrane potential dissipation .

Q. How can researchers evaluate the environmental persistence and ecotoxicity of this compound?

- Methodology :

- Photodegradation Studies : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS. Nitro-reduction products (e.g., amine derivatives) are common .

- Soil Sorption Experiments : Measure Koc (organic carbon partition coefficient) using batch equilibration. High Koc (>500) indicates strong soil binding .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., nitro-adjacent carbons) prone to nucleophilic attack.

- Transition State Modeling : Use Gaussian or ORCA software to simulate reaction pathways (e.g., methanesulfonyl group displacement by thiols) .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.